Amphotericin X1

Hemolytic Activity Selective Toxicity In Vitro Toxicology

Amphotericin X1 is a compendial reference standard (EP Impurity B) and a research probe with 9-fold lower hemolytic activity than Amphotericin B. It is non-substitutable for regulatory QC/validation. High purity (≥98%) ensures reliable analytical data and method compliance. This unique profile makes it ideal for toxicity studies and mandated impurity control.

Molecular Formula C48H75NO17
Molecular Weight 938.1 g/mol
Cat. No. B1142324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphotericin X1
Synonyms14,39-Dioxabicyclo[33.3.1]nonatriacontane Amphotericin B derivative
Molecular FormulaC48H75NO17
Molecular Weight938.1 g/mol
Structural Identifiers
InChIInChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)61)38(55)27-48(62-5,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59H,20-27,49H2,1-5H3,(H,60,61)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1
InChIKeyIJLVDQCUUOUTLI-TYVGYKFWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amphotericin X1 (13-O-Methyl Amphotericin B) Procurement Guide: A Structurally Defined Polyene Macrolide Reference Standard


Amphotericin X1, also known as 13-O-Methyl Amphotericin B or Amphotericin B EP Impurity B, is a semi-synthetic, structurally characterized derivative of the polyene macrolide antibiotic Amphotericin B . It is defined by the presence of a methoxy group at the C-13 position of the macrolide core, differentiating it from the parent compound, Amphotericin B . This compound serves two distinct and critical roles: it functions as a research probe for investigating structure-activity relationships within the amphotericin family, and it acts as a compendial reference standard (e.g., European Pharmacopoeia) essential for the quality control, method validation, and regulatory submission of Amphotericin B pharmaceutical products [1]. Due to its high purity and defined structure, it is indispensable for analytical and research applications where exact molecular identity and traceability are paramount.

Why Amphotericin X1 Cannot Be Substituted with Amphotericin B or Other Analogs in Critical Research and Quality Control


Generic substitution of Amphotericin X1 with Amphotericin B or other amphotericin analogs is not scientifically valid due to fundamental differences in molecular structure, resulting biological activity, and intended application. Amphotericin X1 is not simply an alternative antifungal; its 13-O-methylation results in a distinct biological profile characterized by significantly reduced mammalian cytotoxicity relative to its retained antifungal activity [1]. More critically, in a pharmaceutical quality control context, Amphotericin X1 is a specific, compendially defined impurity (Amphotericin B EP Impurity B). Substituting it with Amphotericin B, Amphotericin A, or any other amphotericin derivative would invalidate analytical methods, compromise purity assessments of Amphotericin B drug substance, and jeopardize regulatory compliance for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [2]. The unique combination of a desirable biological profile for research and a mandatory identity for regulatory science creates a compound with a singular procurement rationale that cannot be fulfilled by any other in-class compound.

Quantitative Differentiation of Amphotericin X1: Head-to-Head Evidence vs. Amphotericin B and Key Analogs


Hemolytic Activity: 9-Fold Reduction in Mammalian Erythrocyte Toxicity vs. Amphotericin B

A key differentiator for Amphotericin X1 is its substantially reduced hemolytic activity relative to Amphotericin B. Amphotericin X1 exhibits an EH50 (concentration causing 50% hemolysis) of 42 μg/mL against mammalian erythrocytes [1]. In contrast, Amphotericin B demonstrates an EH50 of 4.65 μg/mL in a comparable assay [2]. This reduction in mammalian cell membrane disruption is a critical quantitative metric for applications where lower toxicity is a primary selection criterion.

Hemolytic Activity Selective Toxicity In Vitro Toxicology Erythrocyte Lysis

Antifungal Activity: Broad-Spectrum Efficacy Comparable to Amphotericin B

Despite the significant reduction in hemolytic activity, Amphotericin X1 retains potent and broad-spectrum antifungal activity, with Minimum Inhibitory Concentration (MIC) values against key fungal pathogens in the range of 1-8 μg/mL . This profile is comparable to the well-established potency of Amphotericin B, which exhibits MIC values against C. albicans in the range of 0.5-1 μg/mL [1]. The retention of this antifungal potency alongside reduced hemolysis is the central and most compelling quantitative differentiator for Amphotericin X1 as a research tool.

Antifungal Activity MIC Polyene Macrolide Candida albicans

Regulatory Identity: The Only Acceptable Standard for Amphotericin B EP Impurity B Quantitation

In the context of pharmaceutical quality control and regulatory submissions, Amphotericin X1 possesses a unique and non-substitutable identity. It is officially designated as Amphotericin B EP Impurity B by the European Pharmacopoeia (EP) and is supplied as a thoroughly characterized reference standard compliant with USP, EP, JP, and BP guidelines [1]. This regulatory recognition means that for the development, validation, and routine use of analytical methods to quantify 13-O-Methyl Amphotericin B in Amphotericin B drug substance or product, no other compound can be used. Amphotericin B, Amphotericin A, or any other analog will have different retention times and mass spectral properties, rendering them useless as reference standards for this specific impurity.

Pharmaceutical Analysis Reference Standard Quality Control Regulatory Compliance

Primary Procurement Scenarios for Amphotericin X1 Based on Quantitative Differentiation


Investigating Structure-Toxicity Relationships in Polyene Macrolides

Amphotericin X1 is the ideal compound for researchers exploring the structure-toxicity relationship (STR) of polyene macrolides. Its 9-fold reduction in hemolytic activity (EH50 of 42 μg/mL) compared to Amphotericin B (EH50 of 4.65 μg/mL), combined with its retained antifungal potency (MIC of 1-2 μg/mL vs. Amphotericin B's 0.5-1 μg/mL), makes it a unique tool for dissecting the molecular determinants of selective membrane disruption [1][2]. This profile allows for mechanistic studies on how C-13 methylation selectively decouples antifungal activity from mammalian cell toxicity, without the confounding variable of drastically reduced efficacy.

Pharmaceutical Quality Control: Quantifying Amphotericin B EP Impurity B

In a GMP quality control or analytical development setting, Amphotericin X1 is an essential reference standard. It is the compendially recognized standard for Amphotericin B EP Impurity B, and its use is mandated for developing and validating HPLC or UPLC methods to monitor and control the levels of this specific impurity in Amphotericin B active pharmaceutical ingredient (API) and finished drug products [3]. Procuring this specific standard is non-negotiable for ensuring data integrity and compliance with global pharmacopoeial standards during ANDA and NDA submissions [3].

Developing Safer Polyene-Based Tool Compounds for In Vitro Studies

For research groups utilizing polyene macrolides as cellular probes (e.g., for membrane permeability or sterol biology studies), the toxicity of Amphotericin B can be a major limitation in long-term or sensitive assays. Amphotericin X1 offers a direct substitute that maintains the desired membrane-perturbing mechanism of action while significantly reducing off-target cytotoxicity to mammalian cells, as evidenced by the higher EH50 [1][2]. This makes it a superior reagent for experiments requiring prolonged exposure of mammalian cell lines to a polyene macrolide, where cell viability is a critical endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amphotericin X1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.